N1-(2,6-difluorophenyl)pyrrolidine-1,2-dicarboxamide
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Overview
Description
N1-(2,6-difluorophenyl)pyrrolidine-1,2-dicarboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring bonded to a difluorophenyl group and two carboxamide groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,6-difluorophenyl)pyrrolidine-1,2-dicarboxamide typically involves the reaction of 2,6-difluoroaniline with pyrrolidine-1,2-dicarboxylic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N1-(2,6-difluorophenyl)pyrrolidine-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
N1-(2,6-difluorophenyl)pyrrolidine-1,2-dicarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1-(2,6-difluorophenyl)pyrrolidine-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to downstream effects on cellular pathways, ultimately affecting cell function and viability .
Comparison with Similar Compounds
Similar Compounds
N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide: A compound with a thiazole ring instead of a difluorophenyl group, known for its dual-target inhibitory activities against PI3Kα and HDAC6.
Pyrrolidine-2,5-dione derivatives: Compounds with similar pyrrolidine scaffolds, used in various medicinal chemistry applications.
Uniqueness
N1-(2,6-difluorophenyl)pyrrolidine-1,2-dicarboxamide is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and selectivity towards specific molecular targets, making it a valuable molecule for targeted research and therapeutic applications .
Properties
Molecular Formula |
C12H13F2N3O2 |
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Molecular Weight |
269.25 g/mol |
IUPAC Name |
1-N-(2,6-difluorophenyl)pyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C12H13F2N3O2/c13-7-3-1-4-8(14)10(7)16-12(19)17-6-2-5-9(17)11(15)18/h1,3-4,9H,2,5-6H2,(H2,15,18)(H,16,19) |
InChI Key |
GHPZQLLETLOKSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=C(C=CC=C2F)F)C(=O)N |
Origin of Product |
United States |
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